Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate
Description
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate is a thiazole-based compound featuring a ureido linkage to a substituted phenyl group. The thiazole core is substituted with a chlorine atom at position 5 and an ethyl carboxylate ester at position 3. The ureido group bridges the thiazole ring to a 5-chloro-2-methoxyphenyl moiety, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
ethyl 5-chloro-2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-3-23-12(20)10-11(16)24-14(18-10)19-13(21)17-8-6-7(15)4-5-9(8)22-2/h4-6H,3H2,1-2H3,(H2,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMXKMCRBNCPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thiazole Core
The thiazole scaffold is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, ethyl 2-aminothiazole-4-carboxylate serves as a precursor, synthesized by cyclizing ethyl α-bromoacetoacetate with thiourea:
$$
\text{CH}3\text{C(O)CHBrCOOEt} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Ethyl 2-aminothiazole-4-carboxylate} + \text{HBr} \quad
$$
Key Conditions :
Urea Linkage Installation
Synthesis of 5-Chloro-2-Methoxyphenyl Urea
The urea moiety is introduced via reaction of an isocyanate with an amine. 5-Chloro-2-methoxyaniline is treated with phosgene to form the corresponding isocyanate, which subsequently reacts with the 2-amino group of the thiazole:
$$
\text{5-Cl-2-MeO-C}6\text{H}3\text{NH}2 + \text{COCl}2 \rightarrow \text{5-Cl-2-MeO-C}6\text{H}3\text{NCO} \quad
$$
$$
\text{5-Cl-2-MeO-C}6\text{H}3\text{NCO} + \text{Thiazole-NH}_2 \rightarrow \text{Urea product} \quad
$$
Reaction Conditions :
Esterification and Final Functionalization
The ethyl ester group is typically introduced early via esterification of the carboxylic acid precursor. For example, thiazole-4-carboxylic acid is treated with ethanol in the presence of H$$2$$SO$$4$$:
$$
\text{Thiazole-4-COOH} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl thiazole-4-carboxylate} \quad
$$
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst | H$$2$$SO$$4$$ | 85–90 |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6–8 h |
Mechanistic and Kinetic Insights
- Chlorination : Electrophilic substitution dominates, with HCl/H$$2$$O$$2$$ generating Cl$$^+$$ ions for aromatic substitution.
- Urea Formation : Nucleophilic attack of the amine on the isocyanate’s electrophilic carbon.
- Side Reactions : Over-chlorination or urea hydrolysis, mitigated by controlled reagent stoichiometry and low temperatures.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.35 (t, 3H, -COOCH$$2$$CH$$3$$), 3.85 (s, 3H, -OCH$$3$$), 6.90–7.45 (m, aromatic H).
- $$^13$$C NMR : δ 165.2 (C=O), 154.1 (urea C=O), 60.1 (-OCH$$_3$$).
High-Performance Liquid Chromatography (HPLC) :
- Purity: >98% (C18 column, acetonitrile/water gradient).
Mass Spectrometry (MS) :
- ESI-MS : m/z 428.1 [M+H]$$^+$$.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several thiazole-ureido derivatives reported in the literature. Key comparisons include:
Key Observations:
- Synthetic Efficiency: High yields (89–93%) for 10d and 10f suggest robust synthetic routes for ethyl carboxylate-thiazole-ureido systems, likely applicable to the target compound . In contrast, morpholino-triazine derivatives (e.g., Compound 30) exhibit lower yields (50%), reflecting synthetic challenges with bulky substituents .
Crystallographic and Conformational Insights
Compounds 4 and 5 () are isostructural, with fluorophenyl groups adopting perpendicular orientations relative to the planar thiazole core. This suggests that the target compound’s methoxyphenyl group may similarly influence crystal packing via steric or electronic effects. The methoxy group’s larger size compared to fluoro could disrupt planarity, affecting solubility or stability .
Biological Activity
Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring, a chloro-substituted phenyl group, and an urea moiety. The molecular formula is C15H15Cl2N3O3S, and it has a molecular weight of approximately 372.26 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds demonstrate effective inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 1.56 - 6.25 | Strong |
| Staphylococcus aureus | 1.56 - 6.25 | Strong |
| Pseudomonas aeruginosa | 3.12 - 12.50 | Moderate |
| Bacillus subtilis | 1.56 - 6.25 | Strong |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent antibacterial activity, particularly against E. coli and S. aureus .
Cytotoxic Activity
In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 - 20 | Moderate |
| MCF-7 (breast cancer) | 5 - 15 | High |
| A549 (lung cancer) | 15 - 30 | Moderate |
These findings suggest that the compound may serve as a lead compound for the development of new anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Disruption of Cell Membrane Integrity : It can affect the permeability of bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in tumor cells, leading to programmed cell death.
Study on Antibacterial Activity
A study conducted by Lv et al. synthesized various thiazole derivatives and tested their antibacterial properties against multiple bacterial strains. Among the derivatives, this compound demonstrated superior activity against E. coli and S. aureus, with MIC values comparable to established antibiotics .
Study on Cytotoxicity
In another study focusing on cytotoxic effects, researchers evaluated the impact of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and cervical cancer cells, suggesting its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate?
Answer:
The synthesis of thiazole-urea derivatives typically involves multi-step reactions under inert atmospheres (argon/nitrogen) to prevent side reactions. Key steps include:
- Ureido Formation : Reacting 5-chloro-2-methoxyphenyl isocyanate with a thiazole-amine intermediate under anhydrous conditions.
- Esterification : Using ethyl chloroformate or ethanol with a carboxylic acid intermediate in the presence of a catalyst (e.g., H₂SO₄).
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:1) or methanol/dichloromethane (1:10) improves purity .
Optimization Tips : - Monitor reaction progress via TLC or HPLC.
- Use high-purity reagents to minimize byproducts.
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.5 ppm).
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. For example, the ureido linkage typically forms hydrogen bonds (N–H···O) stabilizing the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~470–480 Da).
Advanced: How can structural variations in analogous compounds inform SAR studies for this thiazole-urea derivative?
Answer:
Comparative analysis of substituents is key. For example:
| Compound Modifications | Biological Activity Trends | Reference |
|---|---|---|
| Chloro vs. Methoxy | Chloro enhances antifungal activity; methoxy improves solubility . | |
| Thiazole vs. Oxadiazole Core | Thiazoles show higher enzyme inhibition (e.g., IC₅₀ < 10 μM) compared to oxadiazoles . | |
| Methodology : |
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Synthesize analogs with systematic substituent changes (e.g., halogenation, alkyl chain length).
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products.
- Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability .
- Dose-Response Reassessment : Conduct in vivo studies with staggered dosing (e.g., 10–100 mg/kg) to identify optimal efficacy windows.
Basic: What solvent systems are suitable for recrystallizing this compound?
Answer:
- Polar Solvents : Ethanol/water (7:3) or acetone/hexane (1:1) yield high-purity crystals.
- Crystallization Tips : Slow cooling (0.5°C/min) reduces amorphous byproducts. For thiazole derivatives, avoid DMF due to residual solvent retention .
Advanced: How can SHELX software improve the refinement of this compound’s crystallographic data?
Answer:
SHELXL refines structures by:
- Hydrogen Bonding Networks : Assigning restraints to ureido N–H groups to stabilize thermal parameters.
- Twinned Data Handling : Using the TWIN command for crystals with pseudo-merohedral twinning .
Workflow :
Index data with XDS.
Solve phases via SHELXD.
Refine with SHELXL (R-factor < 0.05 for high-quality data).
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability (e.g., 100 ns trajectories).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiazole carbonyl) using Schrödinger’s Phase .
- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability (F > 30%) for lead prioritization.
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C under argon in amber vials to prevent photodegradation.
- Stability Tests : Monitor via HPLC every 6 months; degradation >5% warrants repurification.
- Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous buffers (pH > 7.0); use lyophilization for aqueous formulations .
Advanced: How do electron-withdrawing substituents (e.g., Cl, NO₂) affect the compound’s reactivity?
Answer:
- Synthetic Reactivity : Chloro groups direct electrophilic substitution to the thiazole’s 5-position.
- Electronic Effects : Hammett constants (σₚ Cl = +0.23) increase electrophilicity, enhancing nucleophilic attack susceptibility (e.g., SNAr reactions) .
Case Study : - Nitro substitution at the phenyl ring reduces antifungal IC₅₀ by 50% compared to chloro .
Advanced: How can multi-target interactions of this compound be systematically validated?
Answer:
- Target Fishing : Use ChemProteoBase to identify off-target binding.
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- CRISPR-Cas9 Knockout : Validate target necessity by knocking out putative targets (e.g., CYP51 for antifungals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
